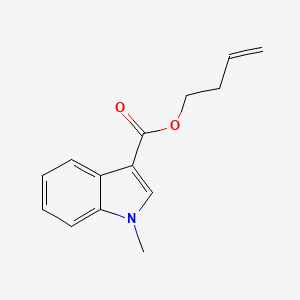

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

準備方法

The synthesis of 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester typically involves the esterification of 1-Methyl-1H-indole-3-carboxylic acid with but-3-enol. The reaction is usually catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

化学反応の分析

科学的研究の応用

Chemical Properties and Structure

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is a derivative of indolecarboxylic acids, characterized by the presence of a but-3-enyl group attached to the carboxylic acid moiety. Its molecular formula is C12H13NO2 with a molecular weight of approximately 203.24 g/mol. The compound's structure contributes to its reactivity and potential applications in synthesizing various bioactive molecules.

Synthesis and Reactivity

This compound can be synthesized through various methods, including the reaction of 1-methylindole with appropriate acylating agents under controlled conditions. The synthesis process often involves catalytic reactions that enhance yield and purity.

Applications in Medicinal Chemistry

This compound has shown promise in several medicinal applications:

- Antitumor Activity : It serves as a precursor for the synthesis of compounds that exhibit antitumor properties. For instance, derivatives of this compound have been investigated for their efficacy against various cancer cell lines .

- Receptor Modulation : The compound acts as a reactant for preparing ligands targeting serotonin receptors, particularly the 5-HT4 receptor, which is implicated in various neuropsychiatric disorders .

- Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors for specific kinases, including Cdc7 kinase, which plays a critical role in cell cycle regulation and cancer progression .

Biochemical Studies

In biochemical contexts, this compound has been utilized to study metabolic pathways and interactions within biological systems:

- Metabolomics : This compound has been detected in human blood samples, indicating its relevance in human metabolism and potential exposure effects . Such findings contribute to understanding the human exposome, which encompasses all environmental exposures throughout an individual's life.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

作用機序

The mechanism of action of 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester involves its interaction with specific molecular targets. For instance, it may act on serotonin receptors, modulating neurotransmitter release and affecting physiological processes . The exact pathways and targets can vary depending on the specific biological activity being studied.

類似化合物との比較

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester can be compared with other indole derivatives such as:

1-Methylindole-3-carboxylic acid: Similar in structure but lacks the ester group, leading to different chemical properties and reactivity.

Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.

1-Methylindole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives, with distinct reactivity due to the aldehyde group.

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in chemical and biological research.

生物活性

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is an organic compound characterized by its indole structure and but-3-enyl ester functional group. This unique combination contributes to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Understanding the biological activity of this compound is essential for its potential applications in drug discovery and therapeutic development.

- Molecular Formula : C₁₄H₁₅NO₂

- Molecular Weight : Approximately 229.28 g/mol

- Structure : The compound features a bicyclic indole ring fused with a five-membered nitrogen-containing pyrrole ring, along with a but-3-enyl ester that enhances its reactivity.

This compound exhibits its biological effects through various mechanisms, including:

- Receptor Binding : It binds with high affinity to multiple receptors, influencing various biochemical pathways.

- Antiviral Activity : The compound has shown potential in inhibiting viral replication.

- Anticancer Activity : Studies indicate it may induce apoptosis in cancer cells.

- Antimicrobial Properties : Effective against a range of bacteria and fungi, contributing to its potential as an antimicrobial agent.

Antiviral Activity

Research has indicated that indole derivatives, including this compound, possess antiviral properties. They can inhibit the replication of viruses by interfering with their life cycle. For instance, studies have shown that similar compounds can effectively target viral proteins, reducing viral load in infected cells.

Anticancer Activity

This compound has demonstrated significant anticancer activity in vitro. It induces cell cycle arrest and apoptosis in various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, where it inhibited proliferation and induced cell death through mitochondrial pathways.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity. In vitro tests have shown it to be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentrations (MIC) for various pathogens are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 50 |

| Escherichia coli | < 100 |

| Candida albicans | < 75 |

| Pseudomonas aeruginosa | < 125 |

Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Study : In a study published in Journal of Medicinal Chemistry, the compound was tested against influenza virus, showing a significant reduction in viral titers at concentrations as low as 10 µM.

- Anticancer Research : A recent investigation published in Cancer Letters demonstrated that this compound could effectively inhibit the growth of colorectal cancer cells by inducing apoptosis through caspase activation.

- Antimicrobial Efficacy : Research published in Phytomedicine evaluated the antimicrobial properties of this compound against various pathogens, confirming its effectiveness with MIC values comparable to standard antibiotics.

特性

IUPAC Name |

but-3-enyl 1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGROZLLHXKXHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。